molecular formula C9H6ClFO B14388029 3-Chloro-1-(2-fluorophenyl)prop-2-en-1-one CAS No. 88010-15-5

3-Chloro-1-(2-fluorophenyl)prop-2-en-1-one

Cat. No.: B14388029
CAS No.: 88010-15-5
M. Wt: 184.59 g/mol
InChI Key: SWYHNXZLWYATCI-UHFFFAOYSA-N
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Description

3-Chloro-1-(2-fluorophenyl)prop-2-en-1-one is a chemical compound that belongs to the class of chalcones Chalcones are open-chain flavonoids in which two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-(2-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 2-fluorobenzaldehyde with 3-chloroacetophenone in the presence of a base such as sodium hydroxide. The reaction is usually performed in an ethanol solvent at room temperature, and the product is obtained after purification by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-(2-fluorophenyl)prop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Saturated ketones and alcohols.

    Substitution: Amino and thio derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Chloro-1-(2-fluorophenyl)prop-2-en-1-one involves its interaction with various molecular targets. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes and other proteins, resulting in its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-1-(2-fluorophenyl)prop-2-en-1-one is unique due to the presence of both chloro and fluoro substituents on the aromatic rings. This combination of substituents can enhance the compound’s reactivity and biological activity compared to similar compounds with different substituents .

Properties

CAS No.

88010-15-5

Molecular Formula

C9H6ClFO

Molecular Weight

184.59 g/mol

IUPAC Name

3-chloro-1-(2-fluorophenyl)prop-2-en-1-one

InChI

InChI=1S/C9H6ClFO/c10-6-5-9(12)7-3-1-2-4-8(7)11/h1-6H

InChI Key

SWYHNXZLWYATCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C=CCl)F

Origin of Product

United States

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